molecular formula C16H21N3O3S B2757549 1-(4-methylpiperidin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 886922-13-0

1-(4-methylpiperidin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone

Cat. No. B2757549
CAS RN: 886922-13-0
M. Wt: 335.42
InChI Key: QFMQAWCJUYGQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylpiperidin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C16H21N3O3S and its molecular weight is 335.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Antibacterial and Antifungal Agents : A study elaborated on the synthesis of 2,4,5-trisubstituted-1H-imidazoles, showcasing their antibacterial and antifungal properties. These compounds, derived through a series of chemical reactions including Friedel–Craft acylation, were tested against E. coli, S. aureus (bacteria), and C. albicans, C. fumigatus (fungi) (S. D. Sawant et al., 2011).

  • Catalytic Systems for Benzimidazoles Synthesis : Another study presented sulfonic acid-functionalized imidazolium salts and FeCl3 as catalytic systems for the efficient synthesis of benzimidazole derivatives, emphasizing the role of green chemistry in synthesizing such compounds (A. Khazaei et al., 2011).

  • Microwave-mediated Synthesis of Heterocycles : Research on microwave-mediated synthesis highlighted the creation of benzothiazole- and benzimidazole-based heterocycles, indicating the efficiency of microwave irradiation in the synthesis process of complex organic compounds (Ahmed F Darweesh et al., 2016).

  • HIV-1 Replication Inhibitors : The design and synthesis of novel N-arylsulfonyl derivatives were identified as potent inhibitors of HIV-1 replication, offering a new avenue in antiviral drug development (Zhiping Che et al., 2015).

  • Antibacterial Evaluation : Synthesis, spectral analysis, and antibacterial evaluation of compounds incorporating 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities demonstrated significant antibacterial properties, underlining the compound's potential in medical applications (Aziz‐ur‐Rehman et al., 2017).

properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-(2-methylsulfonylbenzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-12-7-9-18(10-8-12)15(20)11-19-14-6-4-3-5-13(14)17-16(19)23(2,21)22/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMQAWCJUYGQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylpiperidin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone

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